

diethylammonium cation structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylammonium*

Cat. No.: *B1227033*

[Get Quote](#)

An In-depth Technical Guide to the **Diethylammonium** Cation: Structure, Properties, and Experimental Considerations

Introduction

The **diethylammonium** cation, with the chemical formula $(C_2H_5)_2NH_2^+$, is the conjugate acid of the secondary amine diethylamine.[1][2] It is a fundamental structure in organic chemistry, frequently encountered as the cationic component of various salts. These salts are notable for their applications as catalysts, precursors in organic synthesis, and as counterions in the formulation of active pharmaceutical ingredients (APIs).[3][4][5] For researchers in drug development and materials science, a thorough understanding of the **diethylammonium** cation's structural characteristics and physicochemical properties is essential for predicting its behavior in different chemical environments and for designing novel molecular entities.

This technical guide provides a comprehensive overview of the **diethylammonium** cation, focusing on its structure, properties, synthesis, and characterization. All quantitative data are summarized in tables for clarity, and key experimental protocols are detailed.

Chemical Structure and Geometry

The **diethylammonium** cation is formed by the protonation of the nitrogen atom of diethylamine.[1] The central nitrogen atom is bonded to two ethyl groups and two hydrogen atoms.

- Molecular Formula: $C_4H_{12}N^+$ ^[1]
- IUPAC Name: Diethylazanium^[1] or N-ethylethanamine;hydrochloride (for the chloride salt).
^[6]
- Synonyms: **Diethylammonium**, N-ethylethanaminium.^[1]

The nitrogen atom in the **diethylammonium** cation has four single bonds and no lone pairs of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the electron pairs arrange themselves to minimize repulsion, resulting in a tetrahedral geometry around the nitrogen atom.^[7] The H-N-H and C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.

Table 1: General and Computed Properties of the **Diethylammonium** Cation

Property	Value	Source
Molecular Formula	$C_4H_{12}N^+$	^[1]
Molecular Weight	74.14 g/mol	^[1]
Exact Mass	74.096974387 Da	^[1]
IUPAC Name	diethylazanium	^[1]
InChI Key	HPNMFZURTQLUMO- UHFFFAOYSA-N	^[2]

Physicochemical Properties

The properties of the **diethylammonium** cation are typically studied in the context of its salts, most commonly **diethylammonium** chloride and **diethylammonium** nitrate. These salts are generally white crystalline solids that are soluble in polar solvents.^[3]

Table 2: Physicochemical Properties of **Diethylammonium** Salts

Property	Diethylammonium Chloride	Diethylammonium Nitrate
CAS Number	660-68-4[8]	27096-30-6
Appearance	White crystalline solid[3]	Colorless solid, usually in crystalline form[9]
Melting Point (°C)	227-230[10], 231.8[8]	Data not available
Boiling Point (°C)	320-330[10]	Decomposes at high temperatures[9]
Solubility	Soluble in water (510 g/L), ethanol, chloroform[8][11]	Soluble in water and organic solvents[9]
Insoluble in ether[10][11]		
pH (10 g/L in H ₂ O at 20 °C)	4.5 - 6.5[8][10][12]	Alkaline[9]
Vapor Pressure (at 20 °C)	<0.00001 hPa[8]	Data not available
Density (at 20.1 °C)	1.07 g/cm ³ [8]	Data not available

Acid-Base Properties

The most critical property of the **diethylammonium** cation is its acidity, which is inversely related to the basicity of its parent amine, diethylamine. The equilibrium between diethylamine and the **diethylammonium** cation is fundamental to its role as a pH buffer and in acid-base catalysis. The pKa of the conjugate acid is a direct measure of the amine's basicity; a higher pKa for the ammonium ion indicates a stronger base.[13]

Table 3: Acid-Base Dissociation Constants

Species	Constant	Value (at 25 °C)	Source
Diethylammonium ion	pKa	10.98[13][14][15], 11.0[16]	[13][16]
Diethylammonium ion	Ka	Approximately 1.43×10^{-11} [17]	[17]
Diethylamine	pKb	Approximately 3.02[14][15], 3.15[17]	[14][17]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and structural elucidation of **diethylammonium** salts.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum of the **diethylammonium** cation typically shows a triplet corresponding to the methyl (-CH₃) protons, a quartet for the methylene (-CH₂) protons due to spin-spin coupling with the methyl protons, and a broad signal for the ammonium (N-H) protons. The chemical shifts and coupling patterns are characteristic of the ethyl groups attached to the nitrogen.[18]
 - ^{13}C NMR: The spectrum will display two distinct signals for the two non-equivalent carbon atoms: one for the methyl carbon and one for the methylene carbon.[1][19][20]
- Infrared (IR) Spectroscopy: The IR spectrum of a **diethylammonium** salt is characterized by strong, broad absorption bands in the range of 3000-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the ethyl groups are observed in the 2800-3000 cm⁻¹ region.

Experimental Protocols

Synthesis of Diethylammonium Chloride

This protocol describes a general method for the synthesis of **diethylammonium** chloride from diethylamine and hydrochloric acid.[3][21]

Materials:

- Diethylamine ((C₂H₅)₂NH)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (or other suitable solvent)
- Round-bottomed flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- In a round-bottomed flask, dissolve a known molar amount of diethylamine in a minimal amount of ethanol.
- Cool the flask in an ice bath.
- While stirring, slowly add an equimolar amount of concentrated hydrochloric acid dropwise. This reaction is exothermic. The formation of a white precipitate may be observed.
- After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
- Remove the solvent using a rotary evaporator.
- The resulting solid is **diethylammonium** chloride. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
- Dry the purified crystals under vacuum to obtain the final product.

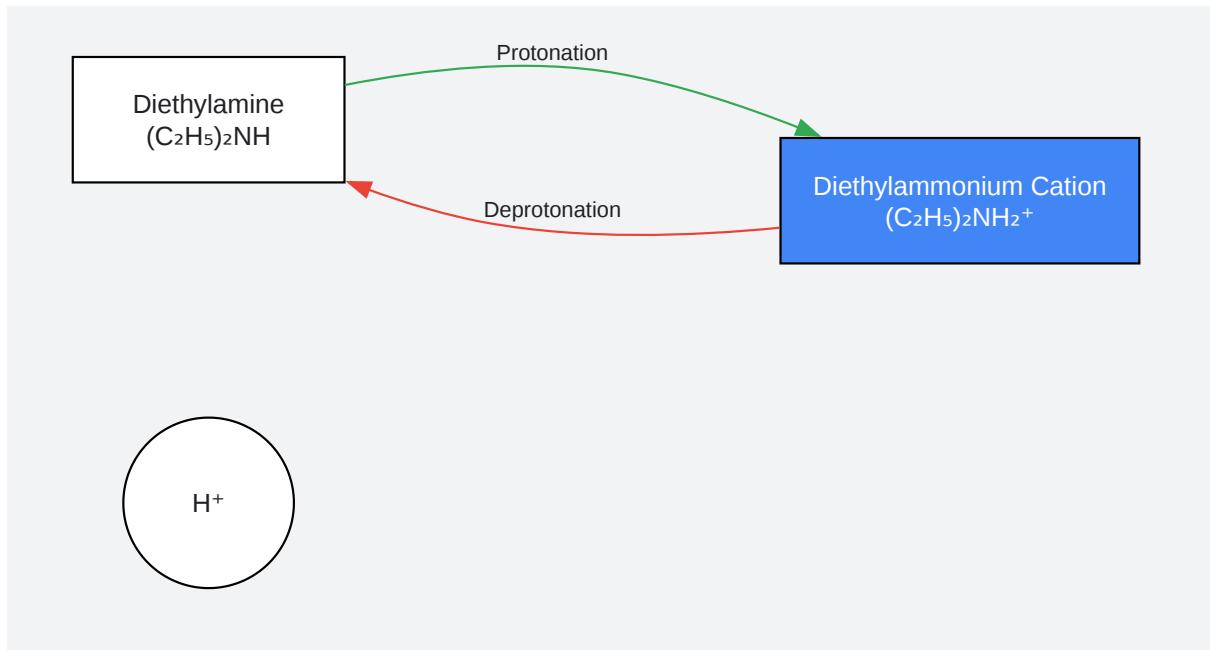
Characterization of Diethylammonium Salts

a) Melting Point Determination:

- Place a small amount of the dried crystalline salt into a capillary tube.

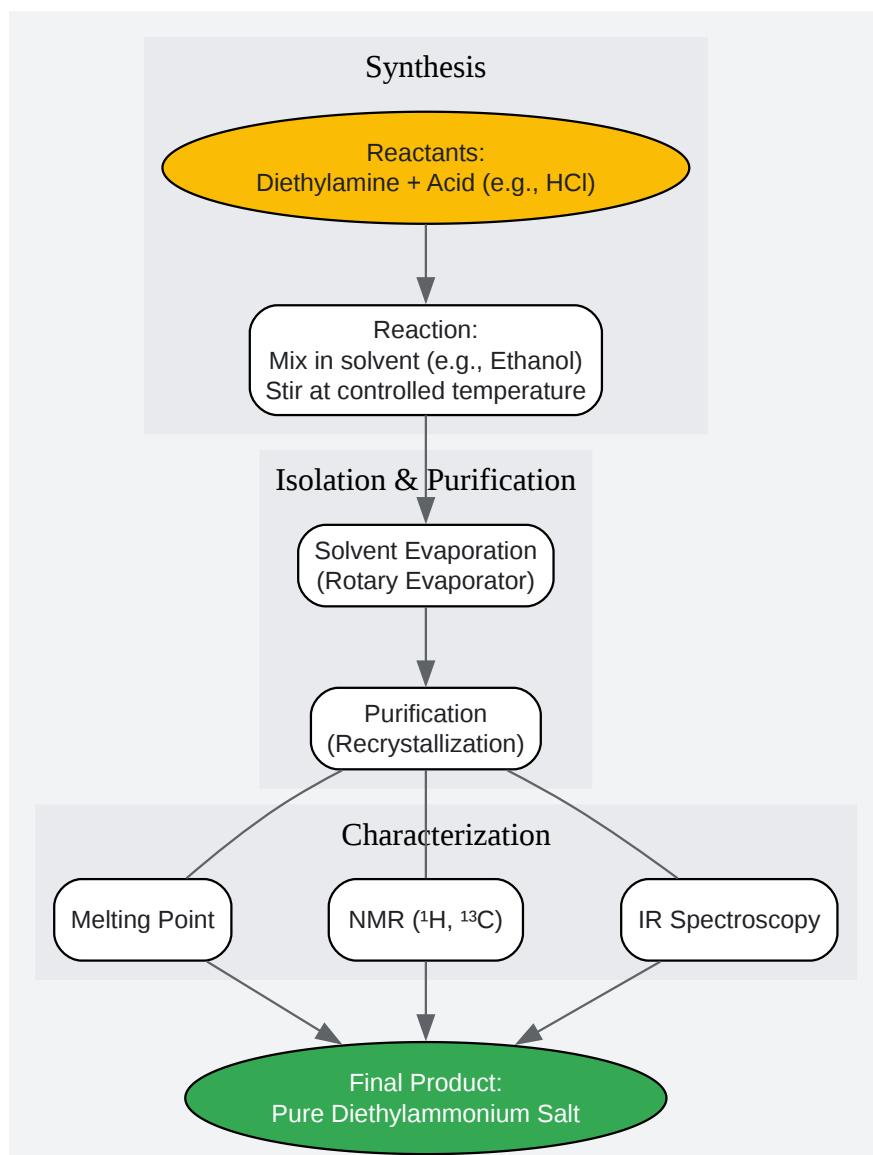
- Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
- Compare the observed melting point to the literature value to assess purity.[\[8\]](#)[\[10\]](#)

b) NMR Spectroscopy:


- Dissolve a small sample (5-10 mg) of the salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the **diethylammonium** cation structure.[\[1\]](#)[\[18\]](#)

c) Infrared (IR) Spectroscopy:

- Prepare a sample of the salt as a KBr pellet or a nujol mull.
- Record the IR spectrum using an FTIR spectrometer.
- Identify the characteristic absorption bands for N-H and C-H stretching vibrations to confirm the functional groups present in the cation.


Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the chemical equilibrium and a typical experimental workflow involving the **diethylammonium** cation.

[Click to download full resolution via product page](#)

Caption: Acid-base equilibrium showing the formation of the **diethylammonium** cation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of a **diethylammonium** salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethylammonium | C4H12N+ | CID 3793118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 660-68-4: Diethylammonium chloride | CymitQuimica [cymitquimica.com]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. Diethylammonium chloride | C4H11N.CIH | CID 10197650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diethylammonium chloride for synthesis 660-68-4 [sigmaaldrich.com]
- 9. diethylammonium nitrate [chembk.com]
- 10. chembk.com [chembk.com]
- 11. diethylamine hydrochloride [chemister.ru]
- 12. Diethylammonium chloride CAS 660-68-4 | 820393 [merckmillipore.com]
- 13. pKa of Diethylamine [vcalc.com]
- 14. Solved 11. The pKa of diethylammonium ion is 10.98. What is | [Chegg.com](https://chegg.com) [chegg.com]
- 15. Solved The pKa of diethylammonium ion is 10.98. What is the | [Chegg.com](https://chegg.com) [chegg.com]
- 16. Diethylamine CAS#: 109-89-7 [m.chemicalbook.com]
- 17. brainly.com [brainly.com]
- 18. Diethylamine hydrochloride(660-68-4) 1H NMR spectrum [chemicalbook.com]
- 19. Diethylamine(109-89-7) 13C NMR spectrum [chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. Diethylamine hydrochloride synthesis - [chemicalbook](https://chemicalbook.com) [chemicalbook.com]
- To cite this document: BenchChem. [diethylammonium cation structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1227033#diethylammonium-cation-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com